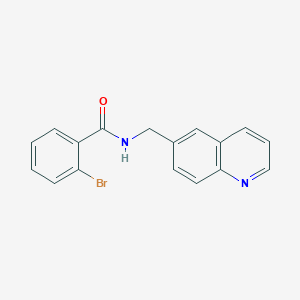![molecular formula C17H15ClN4O2 B6716660 2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]benzamide](/img/structure/B6716660.png)
2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Substitution Reactions: The 4-chlorophenyl and 4-methyl groups are introduced through substitution reactions using appropriate reagents.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring and the phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The compound can participate in various substitution reactions, especially at the triazole and phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]benzamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar biological activities.
4-Chlorophenyl-1,2,4-triazole: A derivative with a similar structure but different substituents.
Benzamide: A simpler compound that shares the benzamide moiety.
Uniqueness
2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]benzamide is unique due to its specific combination of substituents, which confer distinct biological activities and chemical properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-22-15(10-24-14-5-3-2-4-13(14)16(19)23)20-21-17(22)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKYJHIYHMVGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=C(C=C2)Cl)COC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6716591.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide](/img/structure/B6716593.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]-3-fluorobenzamide](/img/structure/B6716600.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide](/img/structure/B6716612.png)
![N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide](/img/structure/B6716618.png)


![1-[5-(5-Fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B6716629.png)
![N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide](/img/structure/B6716633.png)

![N-[1-(3-cyanophenyl)ethyl]-4-hydroxy-4-methylazepane-1-carboxamide](/img/structure/B6716667.png)
![4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716672.png)
![N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-hydroxy-4-methylazepane-1-carboxamide](/img/structure/B6716674.png)

